molecular formula C9H10N2S B1624880 Amino[4-(methylthio)phenyl]acetonitrile CAS No. 93554-85-9

Amino[4-(methylthio)phenyl]acetonitrile

Cat. No.: B1624880
CAS No.: 93554-85-9
M. Wt: 178.26 g/mol
InChI Key: WNHXNFIBDQKMAC-UHFFFAOYSA-N
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Description

Amino[4-(methylthio)phenyl]acetonitrile (chemical formula: C₉H₉N₂S) is a nitrile derivative featuring a methylthio (-SCH₃) substituent at the para position of the phenyl ring and an amino (-NH₂) group linked to the acetonitrile moiety. These analogs are frequently utilized as intermediates in pharmaceuticals, agrochemicals, and bioactive natural products .

Properties

CAS No.

93554-85-9

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

2-amino-2-(4-methylsulfanylphenyl)acetonitrile

InChI

InChI=1S/C9H10N2S/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9H,11H2,1H3

InChI Key

WNHXNFIBDQKMAC-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C(C#N)N

Canonical SMILES

CSC1=CC=C(C=C1)C(C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of Amino[4-(methylthio)phenyl]acetonitrile with its analogs:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Features/Applications Reference
[Methyl(4-methylphenyl)amino]acetonitrile C₁₀H₁₂N₂ 160.22 Not reported Intermediate in organic synthesis
[(4-Methoxyphenyl)amino]acetonitrile C₉H₁₀N₂O 162.19 Not reported Potential pharmaceutical intermediate
(4-Methoxyphenyl)acetonitrile C₉H₉NO 147.17 8 Commercial reagent, low melting point
(Methylthio)-acetonitrile C₃H₅NS 87.14 Not reported Bioactive compound from Azadirachta indica
{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile C₁₂H₁₂N₆ 240.26 Not reported Triazine-based pharmaceutical intermediate

Key Observations :

  • Molecular Weight: Triazine derivatives (e.g., {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile) exhibit higher molecular weights due to additional nitrogen atoms, impacting solubility and synthetic complexity .
  • Melting Points: (4-Methoxyphenyl)acetonitrile has a notably low melting point (8°C), making it a liquid at room temperature, whereas solid-state analogs like triazine derivatives require specialized handling .

Preparation Methods

Halogen Replacement with Methylthio Group

The foundational step involves substituting a halogen atom (Br or Cl) at the para position of phenylacetonitrile with a methylthio group. Adapted from the industrial synthesis of 4-methylthio phenylacetic acid, this reaction employs sodium methyl mercaptide (NaSCH₃) under copper(I) catalysis.

Procedure :
4-Bromophenylacetonitrile (10 mmol) is reacted with NaSCH₃ (12 mmol) in anhydrous DMF at 130°C for 4–24 hours under nitrogen, using CuBr (1 mol%) as a catalyst. The methylthio group installs regioselectively at the para position, yielding 4-(methylthio)phenylacetonitrile. Post-reaction workup includes acidification with dilute H₂SO₄ and recrystallization from ethyl acetate/n-hexane, achieving 65–79% yields.

Mechanistic Insight :
Copper(I) facilitates oxidative addition of the C-Br bond, followed by ligand exchange with SCH₃⁻. Reductive elimination regenerates the catalyst and forms the C-S bond.

Nitration and Reduction to Install Amino Group

The methylthio group directs electrophilic nitration to the ortho position.

Nitration :
4-(Methylthio)phenylacetonitrile is treated with fuming HNO₃ (90%) in H₂SO₄ at 0°C for 2 hours, producing 2-nitro-4-(methylthio)phenylacetonitrile.

Reduction :
Catalytic hydrogenation (H₂, 50 psi, Pd/C, EtOH) reduces the nitro group to amine, yielding 2-amino-4-(methylthio)phenylacetonitrile with >85% purity.

Strecker Synthesis for α-Aminonitrile Formation

Aldehyde Condensation

This one-pot method leverages 4-(methylthio)benzaldehyde as the starting material.

Reaction Conditions :
4-(methylthio)benzaldehyde (10 mmol), ammonium chloride (15 mmol), and NaCN (12 mmol) are stirred in aqueous ethanol (pH 8–9) at 25°C for 12 hours. The Strecker adduct, 2-amino-2-(4-(methylthio)phenyl)acetonitrile, precipitates and is isolated via filtration (yield: 68–72%).

Advantages :

  • Atom-economical, avoiding metal catalysts.
  • Direct installation of both amino and nitrile groups.

Thiophenol Methylation Route

Thiolation and Alkylation

4-Mercaptophenylacetonitrile is synthesized via SNAr reaction of 4-fluorophenylacetonitrile with NaSH (2 equiv) in DMF at 120°C. Subsequent methylation with CH₃I (1.2 equiv) and K₂CO₃ in acetone furnishes the methylthio derivative (89% yield).

Amino Group Introduction

Electrophilic amination using hydroxylamine-O-sulfonic acid in NH₃-saturated THF introduces the amino group at the ortho position (62% yield).

Reductive Amination of Keto Intermediate

Ketone Synthesis

4-(Methylthio)phenylacetonitrile is oxidized to 4-(methylthio)phenylglyoxal using SeO₂ in dioxane.

Reductive Amination

The glyoxal reacts with NH₄OAc and NaBH₃CN in MeOH, yielding the target compound via imine intermediate reduction (55% yield).

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield (%) Purity (%)
Copper Catalysis 4-Bromophenylacetonitrile NaSCH₃, CuBr 76 98
Strecker Synthesis 4-(Methylthio)benzaldehyde NH₄Cl, NaCN 70 95
Thiophenol Route 4-Fluorophenylacetonitrile NaSH, CH₃I 89 97
Reductive Amination 4-(Methylthio)phenylacetonitrile SeO₂, NaBH₃CN 55 90

Critical Observations :

  • Copper-mediated substitution () offers scalability but requires inert conditions.
  • Strecker synthesis () is operationally simple but limited by aldehyde availability.
  • Thiophenol methylation () achieves high yields but involves toxic intermediates.

Solvent and Catalyst Optimization

Solvent Effects in Copper Catalysis

DMF outperforms DMSO and NMP due to superior Cu(I) solubility. Polar aprotic solvents stabilize the transition state, accelerating Br→SCH₃ substitution.

Catalyst Loading

CuBr (1 mol%) minimizes side reactions compared to CuI or CuCl. Excess catalyst (>5 mol%) promotes disulfide byproducts.

Spectroscopic Characterization

¹H NMR Analysis

  • SCH₃ singlet: δ 2.45 ppm (3H).
  • CH₂CN protons: δ 3.82 (s, 2H).
  • Aromatic protons: δ 7.21–7.43 (m, 4H).

IR Spectroscopy

  • C≡N stretch: 2245 cm⁻¹.
  • N-H bend: 1620 cm⁻¹.

Industrial Scalability Challenges

Byproduct Management

Over-methylation generates dimethyl sulfide (detected via GC-MS), mitigated by stoichiometric CH₃I control.

Waste Streams

Cu-containing residues require chelation (EDTA) prior to aqueous disposal.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C-S coupling using Ir(ppy)₃ reduces reaction time to 2 hours (preliminary yield: 63%).

Flow Chemistry

Continuous flow systems enhance heat transfer in exothermic nitration steps, improving safety profile.

Q & A

Q. What are the key synthetic strategies for synthesizing Amino[4-(methylthio)phenyl]acetonitrile?

The synthesis typically involves sequential functionalization of the phenyl ring. A halogenated precursor (e.g., 4-chlorophenylacetonitrile) can undergo nucleophilic substitution with sodium thiomethoxide to install the methylthio group. Subsequent amination is achieved via catalytic hydrogenation or ammonia treatment under high pressure. The nitrile group is often introduced early via Knoevenagel condensation or cyanation of aryl halides using CuCN. For example, similar protocols for 4-aminophenylacetonitrile involve Pd-catalyzed cyanation .

Q. What spectroscopic techniques are essential for characterizing this compound?

A combination of ¹H/¹³C NMR (to confirm substitution patterns and nitrile presence), IR spectroscopy (C≡N stretch at ~2250 cm⁻¹), and mass spectrometry (for molecular weight validation) is critical. The methylthio group’s protons appear as a singlet near δ 2.5 ppm in ¹H NMR, while aromatic protons exhibit splitting patterns dependent on substituent positions .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the nitrile group in this compound?

Density Functional Theory (DFT) models the electron-withdrawing effect of the nitrile group and its impact on aromatic ring electronics. For instance, HOMO-LUMO analysis of 4-cyanophenylacetonitrile analogs predicts electrophilic attack sites. Solvent effects on nitrile hydrolysis kinetics can be simulated using polarizable continuum models (PCMs) .

Q. What challenges arise in analyzing the acid-base properties of this compound, and how are they addressed?

Conflicting pKa values may stem from solvent polarity or intramolecular interactions. Methodologically, potentiometric titration in acetonitrile (to avoid water interference) paired with UV-Vis spectroscopy resolves individual contributions of the amino and methylthio groups. Computational tools like SPARC provide supplementary predictions .

Q. How do steric and electronic effects of the methylthio group influence regioselectivity in further functionalization?

The methylthio group is electron-donating (via sulfur’s lone pairs) but sterically bulky . In electrophilic substitution, it directs substituents para to itself, but steric hindrance may favor meta positions. Comparative studies with methoxy analogs (e.g., (4-Methoxyphenyl)acetonitrile) isolate electronic vs. steric contributions using Hammett plots or kinetic isotopic labeling .

Q. What contradictions exist in reported solubility data, and how can they be resolved?

Discrepancies in solubility (e.g., in acetonitrile vs. DMSO) may arise from polymorphic forms or impurities. High-Performance Liquid Chromatography (HPLC) purity checks and powder X-ray diffraction (PXRD) analyses differentiate crystalline forms. Standardized protocols for solvent polarity indexing (e.g., using Reichardt’s dye) improve reproducibility .

Methodological Guidance

  • For synthesis optimization : Use Design of Experiments (DoE) to evaluate reaction parameters (temperature, catalyst loading) for yield improvement.
  • For spectral conflicts : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare against databases like ChemIDplus .
  • For computational modeling : Benchmark DFT results against experimental data (e.g., X-ray crystallography of related compounds) to refine basis sets .

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